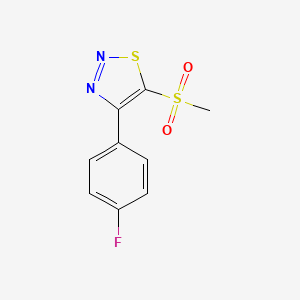
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a heterocyclic compound with the following structure:
- It contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.
- The compound’s fluorophenyl and methylsulfonyl substituents contribute to its unique properties.
4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole: C9H6FNO2S2
.Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, one approach involves the reaction of appropriate starting materials under controlled conditions.
Reaction Conditions: The synthesis may involve cyclization reactions, such as the condensation of suitable precursors.
Industrial Production: Industrial-scale production methods would require optimization for yield, scalability, and safety.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify major products.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.
Medicine: Assess its pharmacological properties, including potential therapeutic applications.
Industry: Evaluate its use in materials science, such as organic electronics or catalysts.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other thiadiazoles, such as 1,2,3-thiadiazoles with different substituents (e.g., alkyl, aryl, or heterocyclic groups).
Uniqueness: Highlight its distinct features, such as the combination of fluorophenyl and methylsulfonyl groups.
Properties
Molecular Formula |
C9H7FN2O2S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7FN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI Key |
DDQWZTQNDSLUCM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















